A Comprehensive Technical Guide to the Structural Elucidation of 4-(1,3-Thiazol-2-yl)butan-1-amine Dihydrochloride
A Comprehensive Technical Guide to the Structural Elucidation of 4-(1,3-Thiazol-2-yl)butan-1-amine Dihydrochloride
Abstract: The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. It ensures compound identity, purity, and provides the foundation for understanding its biological activity and safety profile. This guide provides an in-depth, multi-technique workflow for the structural elucidation of 4-(1,3-Thiazol-2-yl)butan-1-amine Dihydrochloride, a heterocyclic compound of interest. We will detail the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis (EA). The narrative emphasizes the causality behind experimental choices and the integration of disparate data streams to construct a cohesive and validated structural assignment, tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Hypothesized Structure and Physicochemical Properties
Before commencing any analysis, we establish the hypothesized structure and its theoretical properties. This framework provides the expected values against which our experimental data will be validated. The target molecule consists of a 1,3-thiazole ring connected at the C2 position to a butylamine chain. As a dihydrochloride salt, the primary amine and the thiazole nitrogen are expected to be protonated, enhancing solubility in polar solvents.
Caption: Hypothesized structure of 4-(1,3-Thiazol-2-yl)butan-1-amine Dihydrochloride with atom numbering.
Table 1: Theoretical Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄Cl₂N₂S |
| Molecular Weight | 229.17 g/mol |
| Free Base Formula | C₇H₁₂N₂S |
| Free Base Monoisotopic Mass | 156.07 g/mol |
| Elemental Composition (C) | 36.69% |
| Elemental Composition (H) | 6.16% |
| Elemental Composition (Cl) | 30.94% |
| Elemental Composition (N) | 12.22% |
| Elemental Composition (S) | 14.00% |
The Integrated Analytical Workflow
A single analytical technique is rarely sufficient for unambiguous structure determination.[1][2] Our strategy relies on an integrated workflow where each method provides orthogonal, complementary information. Mass spectrometry establishes the molecular mass and formula, NMR spectroscopy maps the atomic connectivity, FTIR confirms the presence of key functional groups, and elemental analysis validates the overall elemental composition.
Caption: Integrated workflow for structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
Causality: The primary objective of MS is to determine the precise molecular weight of the analyte.[3][4] We select Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar, pre-charged molecules like our dihydrochloride salt, minimizing in-source fragmentation and preserving the molecular ion.[4][5] High-resolution analysis (e.g., on an Orbitrap or TOF instrument) is critical for calculating the elemental composition from the accurate mass measurement.
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Serially dilute to a working concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Chromatography (Optional but Recommended): Use a C18 reverse-phase column to ensure sample purity prior to MS analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
-
MS Acquisition:
-
Ionization Mode: Positive ESI.
-
Mass Analyzer: Orbitrap or TOF.
-
Scan Range: m/z 70-500.
-
Resolution: >60,000.
-
Data Analysis: Extract the accurate mass of the most abundant ion and use software to predict the elemental formula.
-
Expected Results and Interpretation
The primary ion observed will be the protonated free base, [C₇H₁₂N₂S + H]⁺. The two chloride ions will dissociate in solution.
Table 2: Predicted Key Mass Spectral Peaks
| Predicted m/z | Proposed Ion | Notes |
|---|---|---|
| 157.0800 | [M+H]⁺ | Protonated molecular ion of the free base. |
| 158.0833 | [M+H]⁺ (¹³C) | A+1 isotope peak, ~7.7% intensity of M. |
| 159.0759 | [M+H]⁺ (³⁴S) | A+2 isotope peak, ~4.5% intensity of M, characteristic for sulfur.[6] |
The experimentally determined accurate mass for the [M+H]⁺ ion should be within 5 ppm of the theoretical value (157.0800). This provides strong evidence for the elemental composition C₇H₁₃N₂S⁺. Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule.[7][8][9] A suite of 1D and 2D experiments is required to map the complete carbon-hydrogen framework and establish connectivity between the thiazole ring and the butylamine side chain.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a deuterated solvent. Deuterated water (D₂O) or DMSO-d₆ are suitable choices due to the salt's polarity.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum to identify all proton environments.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to identify all unique carbon environments.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons (¹H-¹H vicinal coupling).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons (¹J_CH).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (typically 2-3 bonds, ²J_CH and ³J_CH), which is essential for connecting molecular fragments.
-
Expected Results and Interpretation
The following table summarizes the predicted chemical shifts and correlations based on the hypothesized structure. Atom numbering refers to the diagram in Section 1.
Table 3: Predicted ¹H and ¹³C NMR Data (in D₂O)
| Position | Atom | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| 4 | H4 | ~7.6, d, 1H | ~120 | C2, C5 |
| 5 | H5 | ~7.4, d, 1H | ~145 | C2, C4 |
| 1' | C1'-H₂ | ~3.2, t, 2H | ~35 | C2, C2', C3' |
| 2' | C2'-H₂ | ~2.1, p, 2H | ~25 | C1', C3', C4' |
| 3' | C3'-H₂ | ~1.8, p, 2H | ~28 | C1', C2', C4' |
| 4' | C4'-H₂ | ~3.0, t, 2H | ~40 | C2', C3' |
| 2 | C2 | N/A | ~170 | H4, H5, C1'-H₂ |
| - | NH₃⁺ | ~4.8 (broad, may exchange with D₂O) | N/A | - |
-
¹H NMR: Will show two distinct doublets in the aromatic region for the thiazole protons and three distinct multiplets (two pentets, two triplets) for the four methylene groups of the butyl chain.
-
COSY: Will show a clear correlation pathway from C1'-H₂ → C2'-H₂ → C3'-H₂ → C4'-H₂, confirming the linear butyl chain.
-
HSQC: Will correlate each proton signal to its directly attached carbon signal.
-
HMBC: This is the definitive experiment. A crucial correlation will be observed from the protons at C1' (~3.2 ppm) to the thiazole carbon at C2 (~170 ppm). This unequivocally links the butyl chain to the thiazole ring at the correct position.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and reliable method for confirming the presence of specific functional groups.[10][11][12] For this molecule, we expect to see characteristic absorptions for the amine salt, the aromatic thiazole ring, and the aliphatic alkyl chain.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, and perform a background subtraction.
Expected Results and Interpretation
Table 4: Predicted Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-2800 (broad) | N-H stretch | Primary ammonium salt (R-NH₃⁺)[13] |
| 3100-3000 | C-H stretch | Aromatic C-H (Thiazole) |
| 2960-2850 | C-H stretch | Aliphatic C-H (Butyl chain) |
| ~1600 | N-H bend | Primary ammonium salt (R-NH₃⁺) |
| 1550-1450 | C=N, C=C stretch | Thiazole ring vibrations |
| ~1250 | C-N stretch | Aromatic C-N |
The presence of a very broad, strong band centered around 3000 cm⁻¹ is highly characteristic of an amine salt and provides strong evidence for the dihydrochloride form.
Elemental Analysis (EA)
Causality: While MS provides an accurate mass-to-charge ratio, elemental analysis provides direct experimental measurement of the mass percentage of each element in the bulk sample.[14] This serves as a final, quantitative confirmation of the empirical and molecular formula and is a critical measure of sample purity.[15]
Experimental Protocol: Combustion Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature (~1000 °C). The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector. Chloride is determined separately, often by titration.
Expected Results and Interpretation
The experimental percentages should match the theoretical values calculated in Table 1.
Table 5: Elemental Analysis Acceptance Criteria
| Element | Theoretical % | Acceptable Range |
|---|---|---|
| C | 36.69% | 36.29% - 37.09% |
| H | 6.16% | 5.76% - 6.56% |
| N | 12.22% | 11.82% - 12.62% |
| S | 14.00% | 13.60% - 14.40% |
| Cl | 30.94% | 30.54% - 31.34% |
An experimental result where all elements fall within ±0.4% of the theoretical value is considered strong proof of the proposed molecular formula and indicates high sample purity.
Data Synthesis and Structural Confirmation
The power of this workflow lies in the convergence of data from all four techniques.
-
HRMS confirms the elemental composition of C₇H₁₂N₂S for the core molecule.
-
FTIR confirms the presence of an amine salt , an aromatic ring , and an aliphatic chain .
-
Elemental Analysis validates the complete formula, including the two chloride counter-ions, as C₇H₁₄Cl₂N₂S , and establishes the purity of the bulk sample.
-
NMR provides the definitive proof of structure:
-
¹H and COSY data confirm the 4-carbon linear alkyl chain .
-
¹H data confirms the presence of a disubstituted thiazole ring .
-
HSQC links every proton to its carbon.
-
The crucial HMBC correlation from C1'-H₂ to C2 proves the butylamine chain is attached to the C2 position of the thiazole ring.
-
Each piece of evidence, when taken alone, leaves room for ambiguity. However, when synthesized, they form a self-validating system that leads to the unambiguous confirmation of the structure as 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride.
Conclusion
The structural elucidation of novel chemical entities is a rigorous process that demands a meticulous, multi-faceted analytical approach. By strategically combining the strengths of mass spectrometry, 1D and 2D NMR, infrared spectroscopy, and elemental analysis, we can systematically deconstruct a molecule's properties and connectivity. This guide has detailed a field-proven workflow that not only identifies 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride but also validates its structure with a high degree of confidence, a prerequisite for its potential application in research and development.
References
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